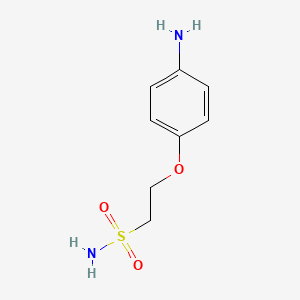
2-(4-氨基苯氧基)乙烷-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminophenoxy)ethane-1-sulfonamide is a chemical compound with the CAS Number: 1341658-06-7 . It has a molecular weight of 216.26 . The IUPAC name of this compound is 2-(4-aminophenoxy)ethanesulfonamide .
Molecular Structure Analysis
The InChI code for 2-(4-Aminophenoxy)ethane-1-sulfonamide is1S/C8H12N2O3S/c9-7-1-3-8(4-2-7)13-5-6-14(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
2-(4-Aminophenoxy)ethane-1-sulfonamide is a powder . It is stored at a temperature of 4 degrees Celsius .科学研究应用
色谱和光谱研究
四烷基铵磺酸盐,包括类似于 2-(4-氨基苯氧基)乙烷-1-磺酰胺的化合物,已因其溶剂特性和在色谱应用中的潜在用途而受到关注。这些化合物表现出独特的溶剂特性和广泛的可使用温度范围,使其适合作为气相色谱的固定相。详细分析突出了它们强大的取向性和溶剂氢键受体能力,并因其官能团优先参与阴离子缔合配合物的形成而具有弱的氢键供体能力 (Poole, Shetty, & Poole, 1989)。
新型微生物降解途径
对磺酰胺类抗生素(其与 2-(4-氨基苯氧基)乙烷-1-磺酰胺具有结构相似性)的微生物降解的研究发现了一种新的途径,该途径以异位羟基化开始,然后进行断裂。这种在 Microbacterium sp. 菌株 BR1 中得到证明的过程有效地消除了这些化合物,表明了潜在的环境生物修复应用 (Ricken et al., 2013)。
抗肿瘤应用
对 4-羟基-3-(3-(苯脲基)苯磺酰胺(其在结构上与 2-(4-氨基苯氧基)乙烷-1-磺酰胺相关)的研究揭示了它们在治疗过表达碳酸酐酶 IX 的缺氧肿瘤中的潜力。这些化合物,特别是最有效的衍生物 11,显示出对肿瘤相关的碳酸酐酶亚型 IX 和 XII 的显着的体外选择性抑制,表明它们在抗癌治疗中的有希望的作用 (Bozdağ et al., 2018)。
水溶性配体配合物
涉及与 2-(4-氨基苯氧基)乙烷-1-磺酰胺结构相关的亲水胺酚的研究已经证明了与铝(III)、镓(III)和铟(III)形成配合物的可能性。这些配合物由于其稳定性和溶液结构,为开发用于各种化学反应的新材料和催化剂提供了见解 (Caravan & Orvig, 1997)。
抗菌和抗真菌活性
磺酰胺衍生的化合物,包括与 2-(4-氨基苯氧基)乙烷-1-磺酰胺结构类似的过渡金属配合物,对各种菌株表现出中等到显着的抗菌和良好的抗真菌活性。这表明它们在开发新的抗菌剂中的潜在用途 (Chohan & Shad, 2011)。
作用机制
While the specific mechanism of action for 2-(4-Aminophenoxy)ethane-1-sulfonamide is not mentioned, sulfonamides in general have been known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
安全和危害
未来方向
属性
IUPAC Name |
2-(4-aminophenoxy)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c9-7-1-3-8(4-2-7)13-5-6-14(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMWXBXLAUSXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[2-(4-Fluorophenoxy)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2706003.png)
![N-[Cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide](/img/structure/B2706004.png)
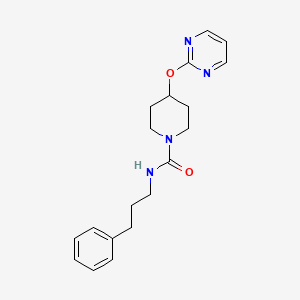
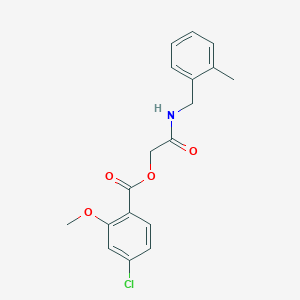
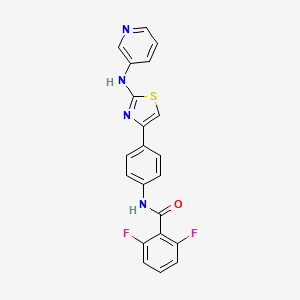
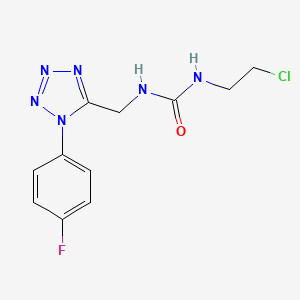
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide](/img/structure/B2706010.png)
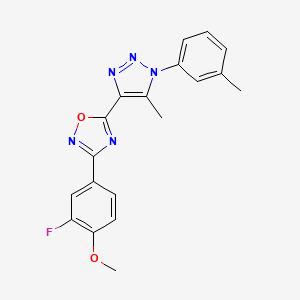
![3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2706016.png)
![3-(3,4-dimethylphenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2706017.png)
![5-Chloro-6-methylbenzo[d]oxazol-2-amine](/img/structure/B2706018.png)
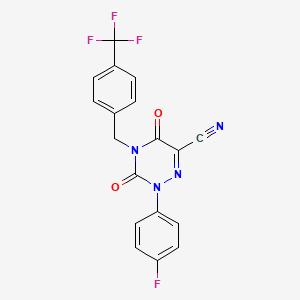
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2706022.png)